Cas no 852372-01-1 (N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide)

N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound featuring a hybrid structure combining indole and dimethoxyphenyl moieties linked via an oxoacetamide bridge. This molecular architecture imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound’s indole core contributes to potential bioactivity, while the dimethoxyphenyl group enhances solubility and stability. Its well-defined structure allows for precise modifications, facilitating structure-activity relationship studies. The compound is typically characterized by high purity and consistent performance, ensuring reliability in synthetic applications. Its versatility makes it suitable for exploring novel therapeutic or agrochemical agents.
N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide structure
852372-01-1 structure
Product name:N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
CAS No:852372-01-1
MF:C19H18N2O4
MW:338.357224941254
CID:6207521
PubChem ID:7117646

N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
    • NCGC00294251-01
    • F0675-0397
    • AKOS001870454
    • AB01293600-01
    • 852372-01-1
    • Inchi: 1S/C19H18N2O4/c1-11-17(13-6-4-5-7-14(13)20-11)18(22)19(23)21-12-8-9-15(24-2)16(10-12)25-3/h4-10,20H,1-3H3,(H,21,23)
    • InChI Key: BWAQQICIWQGXTD-UHFFFAOYSA-N
    • SMILES: O=C(C(NC1C=CC(=C(C=1)OC)OC)=O)C1=C(C)NC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 338.12665706g/mol
  • Monoisotopic Mass: 338.12665706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 498
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.4Ų
  • XLogP3: 3.1

N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0675-0397-2μmol
N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
852372-01-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0675-0397-10μmol
N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
852372-01-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0675-0397-50mg
N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
852372-01-1 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0675-0397-20μmol
N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
852372-01-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0675-0397-5μmol
N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
852372-01-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0675-0397-40mg
N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
852372-01-1 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0675-0397-2mg
N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
852372-01-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0675-0397-25mg
N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
852372-01-1 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0675-0397-15mg
N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
852372-01-1 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0675-0397-30mg
N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
852372-01-1 90%+
30mg
$119.0 2023-05-17

Additional information on N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Research Brief on N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS: 852372-01-1)

N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS: 852372-01-1) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique indole and dimethoxyphenyl structural motifs, has shown promising potential in various therapeutic applications, particularly in the modulation of key biological pathways. The following research brief provides an overview of the latest findings related to this compound, including its synthesis, mechanism of action, and potential clinical applications.

Recent studies have focused on the synthesis and optimization of N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, with researchers exploring various synthetic routes to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a high-yield, scalable synthesis method that utilizes a multi-step reaction sequence involving the condensation of 2-methylindole with oxalyl chloride, followed by amidation with 3,4-dimethoxyaniline. This method has been instrumental in producing gram-scale quantities of the compound for further biological evaluation.

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been a subject of intense investigation. Preliminary in vitro studies suggest that the compound exhibits potent inhibitory activity against specific kinase targets, including those involved in inflammatory and oncogenic pathways. For instance, a 2022 study in Biochemical Pharmacology demonstrated that the compound selectively inhibits the activity of JAK2/STAT3 signaling, a pathway implicated in various cancers and autoimmune disorders. These findings highlight the compound's potential as a therapeutic agent for diseases driven by aberrant kinase activity.

In addition to its kinase inhibitory properties, N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has shown promising results in preclinical models of neurodegenerative diseases. A recent publication in Neuropharmacology (2023) reported that the compound exhibits neuroprotective effects in a mouse model of Parkinson's disease, likely through its ability to modulate oxidative stress and mitochondrial function. These findings open new avenues for the development of therapies targeting neurodegenerative conditions.

Despite these promising results, challenges remain in the clinical translation of N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. Pharmacokinetic studies indicate that the compound has moderate bioavailability and requires further optimization to improve its metabolic stability and tissue distribution. Ongoing research efforts are focused on structural modifications to enhance its drug-like properties while retaining its biological activity. Collaborative initiatives between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable therapeutic candidate.

In conclusion, N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS: 852372-01-1) represents a promising scaffold for the development of novel therapeutics targeting kinase-mediated pathways and neurodegenerative diseases. Continued research into its synthesis, mechanism of action, and preclinical efficacy will be critical in realizing its full therapeutic potential. This research brief underscores the importance of interdisciplinary collaboration in advancing the field of chemical biology and drug discovery.

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